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Compound of Interest

Compound Name: CYCLO(-GLY-SER)

CAS No.: 52661-98-0

Cat. No.: B1588267

Get Quote

Executive Summary
Cyclo(Gly-Ser), also designated as cyclo-glycyl-L-serine or (3S)-3-(hydroxymethyl)piperazine-

2,5-dione, represents a fundamental scaffold in the diketopiperazine (DKP) class. Unlike linear

peptides, this cyclic dipeptide exhibits restricted conformational flexibility and enhanced

metabolic stability against proteolysis, making it a "privileged structure" in medicinal chemistry.

Its physicochemical profile is defined by high water solubility, significant polarity (LogP ~ -1.4),

and the capacity for multiple hydrogen bond interactions, positioning it as a versatile

pharmacophore for blood-brain barrier (BBB) traversal and fragment-based drug design.

Molecular Architecture & Structural Dynamics
Structural Identity
The core of Cyclo(Gly-Ser) is the 2,5-diketopiperazine ring, a six-membered heterocycle

containing two cis-amide bonds. The molecule possesses a single chiral center at the serine

-carbon, typically in the S (L-isomer) configuration in biological contexts.
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Parameter Specification

IUPAC Name (3S)-3-(hydroxymethyl)piperazine-2,5-dione

CAS Number 52661-98-0

Molecular Formula

Molecular Weight 144.13 g/mol

SMILES OC[C@@H]1NC(=O)CNC1=O

Chirality
L-Serine derived (

-configuration)

Stereochemistry and Tautomerism
The DKP ring typically adopts a slight boat conformation to minimize steric strain, though the

glycine residue allows for greater flexibility compared to substituted DKPs. The hydroxymethyl

side chain of serine engages in intramolecular hydrogen bonding with the adjacent amide

carbonyl, influencing the molecule's solvation shell and permeability.

H-Bond Donors: 3 (Amide NH x2, Hydroxyl OH)

H-Bond Acceptors: 3 (Amide Carbonyl O x2, Hydroxyl O)

Tautomerism: Lactam-lactim tautomerism is possible but the bis-lactam form predominates

heavily in neutral aqueous solution and solid state.
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Figure 1: Transition from linear precursor to the stabilized diketopiperazine scaffold.
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Physicochemical Profile
The following data aggregates experimental and high-confidence computed values relevant for

formulation and pharmacokinetic modeling.

Property Value Context/Implication

LogP (Octanol/Water) -1.4 (Experimental/Computed)

Highly hydrophilic; suggests

poor passive lipid diffusion

unless carrier-mediated, yet

DKP structure aids BBB

crossing via specific

transporters.

Solubility (Water) > 50 mg/mL
High solubility due to polar

amide/hydroxyl groups.

Solubility (DMSO) > 10 mg/mL
Suitable for stock solutions in

biological assays.

Polar Surface Area (PSA) 78.4 Å²
Within the range (< 90 Å²)

favorable for BBB penetration.

Melting Point > 220°C (Decomp.)

Typical of DKPs due to strong

intermolecular hydrogen

bonding networks in the crystal

lattice.

pKa ~13 (Amide NH)
Extremely weak acid; remains

neutral at physiological pH.

Solubility & Stability
Cyclo(Gly-Ser) is exceptionally stable against proteolytic enzymes (proteases/peptidases)

because the cyclic structure lacks the N-terminal and C-terminal recognition sites required by

exopeptidases. However, the DKP ring is susceptible to hydrolytic cleavage under extreme

acidic (pH < 2) or basic (pH > 10) conditions, leading to ring opening back to the linear

dipeptide.
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Acidic Hydrolysis (pH < 2) Physiological Conditions (pH 7.4)
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Figure 2: Stability profile indicating resistance to enzymatic degradation vs. susceptibility to

chemical hydrolysis.

Synthesis & Purification Methodologies
Synthesis Strategy
The most robust synthesis involves the cyclization of a linear dipeptide ester (e.g., H-Gly-Ser-

OMe). Spontaneous cyclization occurs because the cis conformation of the peptide bond in the

dipeptide ester is energetically accessible, facilitating nucleophilic attack of the N-terminal

amine on the C-terminal ester carbonyl.

Protocol: Solution-Phase Cyclization
Objective: Synthesis of Cyclo(Gly-Ser) from Boc-Gly-OH and H-Ser-OMe·HCl.

Coupling:

React Boc-Gly-OH (1.0 eq) with H-Ser-OMe·HCl (1.1 eq) using EDC·HCl/HOBt in

DMF/DCM.

Maintain basic pH (TEA or DIPEA) for the coupling reaction.

Result: Boc-Gly-Ser-OMe.

Deprotection:
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Treat Boc-Gly-Ser-OMe with TFA/DCM (1:1 v/v) for 1 hour to remove the Boc group.

Evaporate volatiles to yield H-Gly-Ser-OMe·TFA.

Cyclization (The Critical Step):

Dissolve the salt in sec-butanol or toluene/piperidine (10%).

Reflux for 4–12 hours. The elevated temperature drives the intramolecular aminolysis.

Self-Validation: Monitoring by TLC/LC-MS will show the disappearance of the linear mass

(M+H 177) and appearance of the cyclic mass (M+H 145).

Purification:

Cool the reaction mixture. Cyclo(Gly-Ser) often precipitates due to low solubility in organic

solvents compared to the linear ester.

Recrystallize from Water/Methanol or Water/Ethanol.

Analytical Characterization
To validate the identity of Cyclo(Gly-Ser), the following analytical fingerprints must be

confirmed.

Proton NMR ( H-NMR) in DMSO-
The symmetry of the glycine protons and the coupling of the serine protons are diagnostic.

8.0–8.3 ppm (1H, s/br): Amide NH (Glycine residue).

7.8–8.1 ppm (1H, d): Amide NH (Serine residue).

5.0–5.2 ppm (1H, t): Hydroxyl OH (Serine side chain).

3.8–4.0 ppm (1H, m):

-CH (Serine).

3.6–3.8 ppm (2H, d/m):
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-CH

(Serine hydroxymethyl).

3.6–3.7 ppm (2H, s):

-CH

(Glycine) – typically appears as a singlet or distinct AB system depending on resolution.

Mass Spectrometry (ESI-MS)
Positive Mode: [M+H]

= 145.1 m/z.

Adducts: [M+Na]

= 167.1 m/z is commonly observed due to the high polarity.

Biological Interface & Drug Delivery Potential
Blood-Brain Barrier (BBB) Permeability
Despite a low LogP (-1.4), DKP scaffolds like Cyclo(Gly-Ser) often exhibit higher-than-predicted

BBB permeability. This is attributed to:

Reduced Polar Surface Area: Cyclization removes the charged N-terminal amine and C-

terminal carboxylate.

Transporter Recognition: Structural similarity to endogenous neuropeptides allows hijacking

of peptide transporters (PEPT1/PEPT2).

Therapeutic Applications[1][2]
Neuroprotection: Analogous to Cyclo(Gly-Pro) (cGP), Cyclo(Gly-Ser) is investigated for

neuroprotective effects, potentially modulating IGF-1 function or acting as a metabolite that

influences AMPA receptor signaling.

Antibiotic Potentiation: DKPs can act as quorum-sensing mimics, potentially inhibiting biofilm

formation in bacteria without direct bactericidal activity, reducing resistance pressure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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